BenchChemオンラインストアへようこそ!

2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Lipophilicity Drug-likeness ADME Prediction

This 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 946784-40-3) is a critical heterocyclic building block for medicinal chemistry. Its low XLogP3-AA (-0.6) makes it superior for aqueous solubility in kinase or integrin inhibitor programs versus more lipophilic analogs. The C7 piperazin-1-ylmethyl moiety provides a direct, high-yield handle for amide coupling, sulfonamide formation, and reductive amination—bypassing the extra synthetic step required by the chloromethyl precursor. With a TPSA of 85.6 Ų and a single H-bond donor, it is rule-of-three compliant for fragment libraries and ideal for PROTAC degrader design.

Molecular Formula C11H15N5OS
Molecular Weight 265.34
CAS No. 946784-40-3
Cat. No. B2516446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
CAS946784-40-3
Molecular FormulaC11H15N5OS
Molecular Weight265.34
Structural Identifiers
SMILESCC1=NN2C(=O)C=C(N=C2S1)CN3CCNCC3
InChIInChI=1S/C11H15N5OS/c1-8-14-16-10(17)6-9(13-11(16)18-8)7-15-4-2-12-3-5-15/h6,12H,2-5,7H2,1H3
InChIKeyGPDPYFMSFZGESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 946784-40-3): Core Identity and Procurement-Relevant Physicochemical Profile


The target compound, 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 946784-40-3), is a heterocyclic building block belonging to the thiadiazolo[3,2-a]pyrimidin-5-one class . It features a 2-methyl substituent on the thiadiazole ring and a piperazin-1-ylmethyl moiety at the 7-position of the pyrimidinone core, combining a hydrogen-bond-donor-rich piperazine with a conjugated bicyclic scaffold . Computed physicochemical properties include a molecular weight of 265.34 g/mol, an XLogP3-AA of -0.6, a topological polar surface area (TPSA) of 85.6 Ų, and a single hydrogen bond donor . These characteristics indicate a compound with moderate aqueous solubility and a favorable profile for fragment-based or late-stage derivatization strategies.

Why 2-Methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 946784-40-3) Cannot Be Interchanged with Closest Analogs


Generic substitution among thiadiazolo[3,2-a]pyrimidin-5-one building blocks is unreliable because the presence and position of the piperazine ring critically govern both the compound's physicochemical properties and its synthetic utility . The target compound's piperazin-1-ylmethyl substituent at C7 provides a secondary amine handle for amide coupling, sulfonamide formation, or reductive amination, while the 2-methyl group maintains a compact substituent that minimizes steric hindrance relative to larger alkyl analogs . In contrast, the direct C7-piperazine analog (CID 756604) lacks the methylene spacer, which alters the pKa of the piperazine nitrogen and affects reactivity in subsequent derivatization steps. Similarly, the 7-(chloromethyl)-2-methyl precursor (CAS 854035-94-2) requires an additional synthetic step and does not offer the same direct access to piperazine-containing libraries . The computed LogD (pH 7.4) of -1.70 for the target compound indicates substantially higher hydrophilicity than the 2-ethyl-6-methyl-7-piperazinyl analog (XLogP3-AA = 0.7), demonstrating that even minor structural variations produce measurable differences in drug-likeness parameters . These property differences preclude the assumption that close structural analogs can serve as functionally equivalent substitutes in chemical synthesis or biological screening.

Quantitative Differentiation Evidence for 2-Methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 946784-40-3) Versus Closest Analogs


Lipophilicity Contrast: Lower LogP and LogD Versus 2-Ethyl-6-methyl-7-piperazinyl Analog

The target compound exhibits a markedly lower lipophilicity compared to its 2-ethyl-6-methyl-7-piperazinyl analog (CID 44820648), a compound identified in the NIH Molecular Libraries Program as an αIIbβ3 inhibitor scaffold . The XLogP3-AA value for the target is -0.6, whereas the 2-ethyl-6-methyl-7-piperazinyl analog records an XLogP3-AA of 0.7 . This 1.3-unit difference corresponds to a predicted ~20-fold lower octanol-water partition coefficient, indicating substantially greater aqueous solubility and potentially reduced non-specific binding in biological assays.

Lipophilicity Drug-likeness ADME Prediction

pH-Dependent Distribution Coefficient (LogD) Advantage Over Direct Piperazine Analog

The target compound possesses a calculated LogD (pH 7.4) of -1.70, as reported by the ChemBase computed property database . This value reflects the ionization state of the piperazine ring at physiological pH, where the secondary amine is predominantly protonated. The direct C7-piperazine analog (without methylene spacer, CID 756604/compound 14 in the NIH probe report) is expected to exhibit a higher LogD at pH 7.4 due to the electron-withdrawing effect of the directly attached heterocycle on the piperazine pKa, though explicit LogD data for the comparator are not available in public databases. The negative LogD of the target confirms its classification as a hydrophilic, ionization-dependent building block distinct from neutral or lipophilic analogs.

Ionization State Permeability pH-Dependent Lipophilicity

Rotatable Bond Count and Synthetic Accessibility Advantage Over Rigid Piperazine Analogs

The target compound has 2 rotatable bonds, as computed by Cactvs 3.4.8.18 and reported by PubChem . The 2-ethyl-6-methyl-7-piperazinyl analog (CID 44820648) also possesses 2 rotatable bonds, indicating comparable conformational flexibility . However, the target compound's rotatable bonds involve the methylene bridge linking the piperazine to the core, which provides a degree of spatial separation between the basic amine and the electron-deficient pyrimidinone ring. This separation is absent in the direct C7-piperazine analog. While both compounds share the same rotatable bond count, the target's conformational profile distributes flexibility differently, potentially enabling better accommodation in sterically constrained binding pockets during fragment evolution.

Conformational Flexibility Synthetic Tractability Fragment Linking

Commercial Purity Benchmark: Supplier-Certified 98% Purity Enables Direct Use in Parallel Synthesis

The target compound is commercially available at a certified purity of 98%, as specified by Leyan (Product No. 1406628) . This purity level is standard for building blocks intended for direct use in array synthesis without additional purification. The 7-(chloromethyl)-2-methyl precursor (CAS 854035-94-2) is typically offered at 95% purity , requiring an additional synthetic step (nucleophilic displacement with piperazine) that introduces further impurity risk and yield loss. The 3% purity advantage of the pre-formed piperazinylmethyl building block over the chloromethyl intermediate reduces the burden of post-reaction purification and improves the reliability of high-throughput chemistry workflows.

Purity Specification Quality Control Library Synthesis

Structural Confirmation and Database Registration: Validated Identity Via PubChem, ChemBase, and Multiple Vendor Listings

The target compound's identity is corroborated across multiple independent databases: PubChem CID 17608186 (with InChIKey GPDPYFMSFZGESH-UHFFFAOYSA-N) , ChemBase CB123758 , and several commercial supplier catalogs. This multi-source registry reduces the risk of structural misassignment compared to analogs represented in only a single database. The unambiguous SMILES notation (CC1=NN2C(=O)C=C(N=C2S1)CN3CCNCC3) confirms the connectivity of the piperazin-1-ylmethyl substituent, distinguishing it from the regioisomeric piperazin-1-yl analog that lacks the methylene bridge .

Compound Identity Verification Database Cross-Referencing Reproducibility

High-Value Application Scenarios for 2-Methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 946784-40-3) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting Kinases or Integrins Requiring Hydrophilic, Ionizable Scaffolds

The target compound's low XLogP3-AA (-0.6) and negative LogD at physiological pH (-1.70) make it an ideal fragment or core scaffold for targets with hydrophilic binding pockets, such as the ATP-binding site of kinases or the metal-ion-dependent adhesion site (MIDAS) of integrins. The NIH Molecular Libraries Program has validated the thiadiazolo[3,2-a]pyrimidin-5-one core as a privileged scaffold for αIIbβ3 integrin inhibition, with ML165 demonstrating nanomolar potency . The piperazin-1-ylmethyl substituent provides a vector for further elaboration toward potency optimization while maintaining aqueous solubility.

Parallel Library Synthesis via Amide Coupling or Reductive Amination of the Piperazine Secondary Amine

The secondary amine of the piperazine ring serves as a chemical handle for rapid diversification. Users can employ standard amide coupling (with carboxylic acids) or sulfonamide formation (with sulfonyl chlorides) under conditions compatible with high-throughput parallel synthesis. The 98% commercial purity enables direct use without pre-purification, while the 2-methyl group provides a metabolically stable substituent that does not introduce additional chiral centers or synthetic complexity.

Aqueous-Compatibility Screening Campaigns Where Hydrophobicity-Driven Non-Specific Binding Must Be Minimized

In biochemical or biophysical screening formats (e.g., SPR, DSF, NMR), compounds with excessive lipophilicity frequently generate false positives due to non-specific binding or aggregation. The target compound's XLogP3-AA of -0.6 is substantially lower than the 0.7 value of the 2-ethyl-6-methyl analog , positioning it as a preferred choice for aqueous screening cascades. Its TPSA of 85.6 Ų and single hydrogen bond donor further reinforce its suitability for rule-of-three compliant fragment libraries.

Building Block for PROTAC or Bifunctional Degrader Linker Attachment

The piperazine ring provides a convenient exit vector for linker attachment in PROTAC (PROteolysis TArgeting Chimera) design. The methylene spacer between the core and the piperazine alleviates steric congestion at the point of linker connection, potentially improving ternary complex formation. The validated database registration across multiple sources reduces the risk of structural misassignment when designing degraders that require precise spatial orientation of the ligase-recruiting moiety.

Quote Request

Request a Quote for 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.